

Physicochemical properties of 2-(1-Cyclohexenyl)ethylamine

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Compound of Interest

Compound Name: 2-(1-Cyclohexenyl)ethylamine

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An In-depth Technical Guide to the Physicochemical Properties of 2-(1-Cyclohexenyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1-Cyclohexenyl)ethylamine (CAS No: 3399-73-3) is a pivotal chemical intermediate, recognized for its integral role in the synthesis of various fine chemicals and, most notably, a class of pharmacologically active agents known as morphinans.[1][2] Its unique structure, featuring a primary amine attached to a cyclohexene ring, provides a versatile scaffold for complex molecular construction.[3] This guide offers a comprehensive overview of the core physicochemical properties of **2-(1-Cyclohexenyl)ethylamine**, details its synthesis and stability, and provides standardized experimental protocols for its characterization. The information herein is intended to support professionals in research, development, and manufacturing by providing a consolidated technical resource.

Chemical Identity and Physical Properties

The fundamental identifiers and physicochemical characteristics of **2-(1-Cyclohexenyl)ethylamine** are summarized below. This data is critical for its handling, characterization, and application in synthetic chemistry.

Table 1: Identifier and Formula Information

Identifier	Value
CAS Number	3399-73-3[4][5]
EC Number	222-267-4[5][6]
IUPAC Name	2-(cyclohexen-1-yl)ethanamine[5]
Synonyms	1-Cyclohexene-1-ethanamine, 2-Aminoethyl-1-cyclohexene[7][8]
Molecular Formula	C ₈ H ₁₅ N[4][5][9]
Molecular Weight	125.21 g/mol [6][7][9][10]
SMILES	C1CCC(=CC1)CCN[5]

| InChIKey | IUDMXOOVKMKODN-UHFFFAOYSA-N[5][7][10] |

Table 2: Core Physicochemical Properties

Property	Value
Appearance	Colorless to light yellow clear liquid[4][11]
Melting Point	-55 °C[7][10][11][12]
Boiling Point	196.1 °C (Initial)[4]; 53-54 °C @ 2.5 mmHg[6][7]
Density	0.898 g/mL at 25 °C[4][6][7]
Refractive Index	n _{20/D} 1.4865; 1.486-1.488[6][7]
pKa	10.94 ± 0.10 (Predicted)[7][10][11]

| Solubility | Does not mix well with water[13]; Slightly soluble in Chloroform and Methanol[10] |

Table 3: Safety and Handling Properties

Property	Value
Flash Point	57 °C[7][10][11]; 58 °C (closed cup)[6]
Stability	Considered stable, but is air and light sensitive[10][12][13]
Incompatibilities	Strong acids, oxidizing agents, copper, aluminum and their alloys[13]
Hazard Codes	C (Corrosive)[7][12]

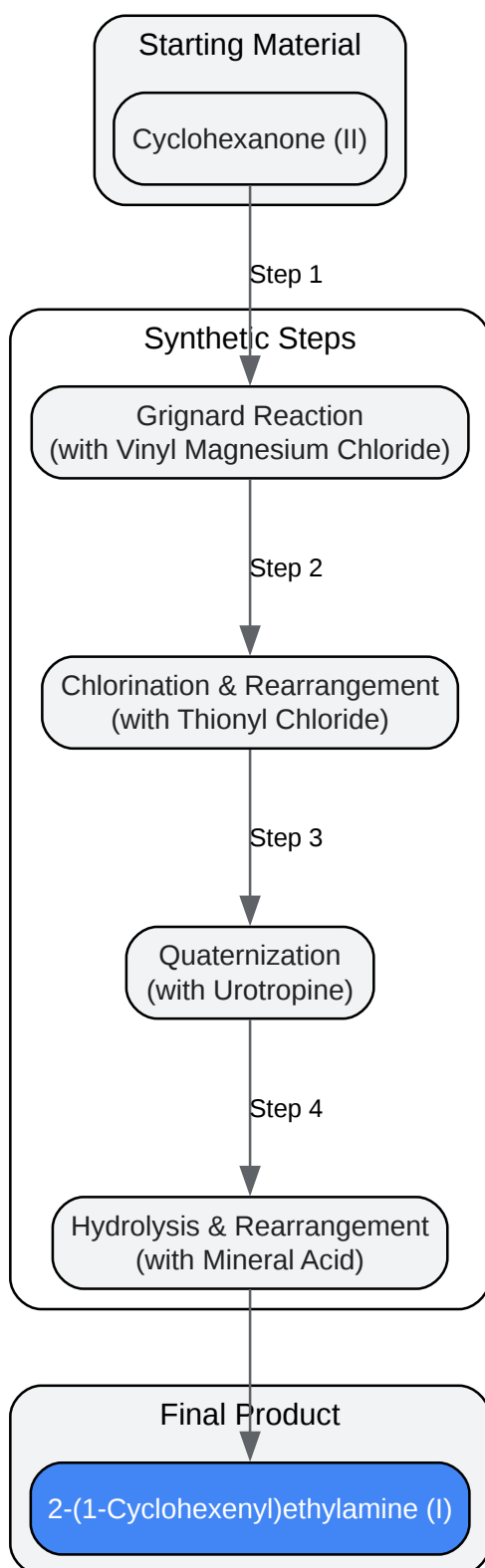
| GHS Classification | Flammable liquid and vapor (H226); Causes severe skin burns and eye damage (H314)[5][6] |

Synthesis and Applications

2-(1-Cyclohexenyl)ethylamine is not a naturally occurring compound and is produced through multi-step chemical synthesis. Its primary value lies in its role as a versatile building block.

Synthetic Pathways

Several synthetic routes have been established, often starting from the readily available cyclohexanone. A common industrial method involves a Grignard reaction followed by chlorination, quaternization, and acid-catalyzed hydrolysis and rearrangement.[14][15] More advanced methods feature an integrated continuous flow process, which significantly reduces reaction time and avoids intermediate purification steps.[1][2]



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Caption: Synthesis pathway from cyclohexanone.[14][15]

A more modern approach utilizes flow chemistry to streamline production, telescoping five chemical transformations into an integrated platform.[1][2] This method enhances efficiency and safety, delivering the final product with a high throughput.

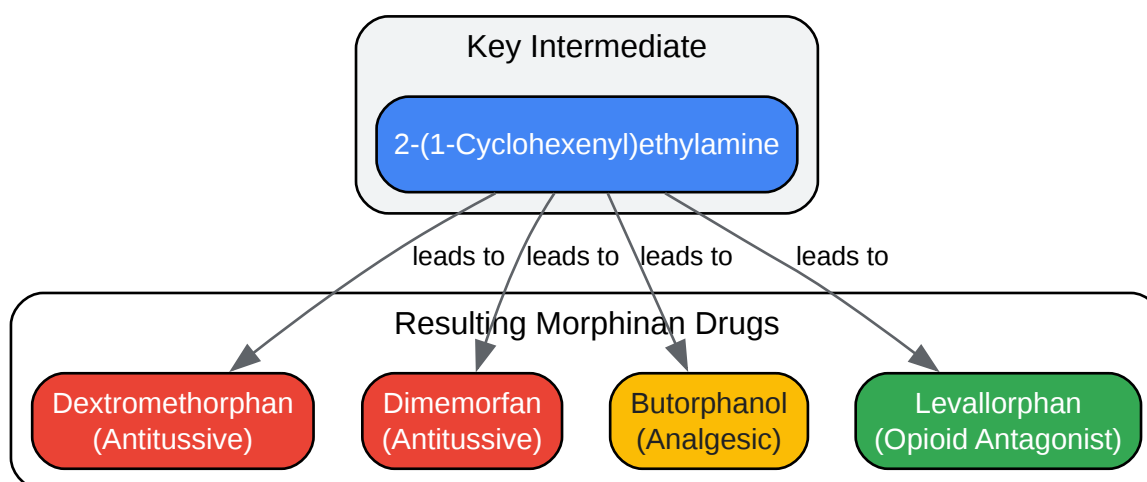


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Caption: Integrated continuous flow synthesis workflow.[1][2]

Key Applications

The principal application of **2-(1-Cyclohexenyl)ethylamine** is as a key intermediate in the pharmaceutical industry for the synthesis of morphinans.[3] This class of compounds includes analgesics, antitussives, and opioid antagonists.



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Caption: Role as a precursor to morphinan drugs.[2][3]

Beyond pharmaceuticals, it serves as a substrate for allylic hydroxylation reactions and in the preparation of specialized materials for optoelectronics, such as perovskite thin films.[6][9][10]

Experimental Protocols

Accurate determination of physicochemical properties is essential for quality control and process development. The following section details standard experimental methodologies.

Melting Point Determination

Note: The reported melting point of **2-(1-Cyclohexenyl)ethylamine** is -55 °C.^{[7][12]} Standard capillary melting point apparatus (e.g., Mel-Temp, Thiele tube) are designed for solids at or above room temperature and are not suitable.^{[16][17]} For sub-zero melting points, Differential Scanning Calorimetry (DSC) is the appropriate technique.

Protocol: Differential Scanning Calorimetry (DSC)

- Sample Preparation: Hermetically seal 5-10 mg of the liquid sample in an aluminum DSC pan. Prepare an identical empty pan to serve as a reference.
- Instrument Setup: Place the sample and reference pans into the DSC cell. Equip the instrument with a cooling accessory capable of reaching at least -70 °C.
- Thermal Program:
 - Equilibrate the sample at 25 °C.
 - Cool the sample to -80 °C at a controlled rate (e.g., 10 °C/min).
 - Hold isothermally for 5 minutes to ensure thermal stability.
 - Heat the sample from -80 °C to 25 °C at a slow, controlled rate (e.g., 2-5 °C/min).
- Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature of the endothermic melting peak.

Boiling Point Determination (Thiele Tube Method)

This micro-scale method is suitable for determining the boiling point of small liquid samples.^[18]

- Sample Preparation: Add approximately 0.5 mL of **2-(1-Cyclohexenyl)ethylamine** to a small test tube (e.g., 75x10 mm).

- Capillary Insertion: Place a standard melting point capillary tube (sealed at one end) into the test tube with its open end down.
- Apparatus Assembly: Attach the test tube to a thermometer using a small rubber band, ensuring the sample is level with the thermometer bulb.
- Heating: Insert the assembly into a Thiele tube containing a high-boiling mineral oil, ensuring the heat-transfer arm is properly positioned.
- Procedure:
 - Gently heat the side arm of the Thiele tube with a microburner.[\[18\]](#)
 - Observe the sample as the temperature rises. Air will initially bubble from the capillary tube.
 - Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tip, indicating the sample's vapor has displaced all the air.
 - Remove the heat source and allow the apparatus to cool slowly.
 - The boiling point is the temperature at which the bubble stream ceases and the liquid just begins to enter the capillary tube.[\[18\]](#)

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the dissociation constant of an amine.[\[19\]](#)[\[20\]](#)

- Sample Preparation: Prepare a solution of **2-(1-Cyclohexenyl)ethylamine** of known concentration (e.g., 0.01 M) in deionized water. If solubility is limited, a mixed solvent system (e.g., water-ethanol) may be used.
- Apparatus Setup:
 - Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

- Calibrate a pH meter with standard buffers (pH 7 and 10).
- Immerse the calibrated pH electrode and a magnetic stir bar into the sample solution.
- Titration:
 - Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.
 - After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
 - Continue the titration until the pH has dropped significantly (e.g., to pH 2-3).
- Data Analysis:
 - Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
 - Determine the equivalence point, which is the point of maximum slope on the curve (or the peak of the first derivative plot, $\Delta\text{pH}/\Delta V$).
 - The pKa is equal to the pH at the half-equivalence point (the pH recorded when exactly half the volume of titrant required to reach the equivalence point has been added).

Solubility Determination (Isothermal Shake-Flask Method)

This is a standard method for quantitatively determining the solubility of a substance in a given solvent.^[21]

- System Preparation: In a series of sealed vials, add an excess amount of **2-(1-Cyclohexenyl)ethylamine** to a known volume of the solvent to be tested (e.g., water, ethanol, diethyl ether).
- Equilibration: Place the vials in a constant-temperature shaker bath (e.g., 25 °C) and agitate them for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved amine at the end of this period is essential.

- Phase Separation: Allow the vials to stand undisturbed in the temperature bath until the undissolved amine has settled, leaving a clear supernatant. Alternatively, centrifuge the samples at a constant temperature.
- Sample Analysis:
 - Carefully extract a known volume of the clear, saturated supernatant.
 - Dilute the aliquot with a suitable solvent to a concentration within the analytical range.
 - Determine the concentration of the amine in the diluted sample using a calibrated analytical technique, such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC) with a suitable detector.
- Calculation: Calculate the original concentration in the saturated solution, factoring in the dilution. This value represents the solubility of the amine in that solvent at the specified temperature, typically expressed in g/L or mol/L.

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